Samorin
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-24-9, 4174-74-7 | |
| Record name | Samorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Isometamidium Chloride Action
Targeting of Nucleic Acid Synthesis Pathways
A cornerstone of ISM's antitrypanosomal activity is its ability to interfere with the synthesis of nucleic acids, which are essential for parasite survival and proliferation nih.govover.com.arcapes.gov.bracademicjournals.org. This interference is largely attributed to its interactions with DNA and key enzymes involved in DNA and RNA replication.
Isometamidium (B1672257) chloride directly inhibits DNA synthesis in trypanosomes nih.govover.com.aracademicjournals.orgfunaab.edu.ng. This inhibition is a critical factor in preventing the parasite's replication and ultimately leading to its death ontosight.ai. Research indicates that ISM's interaction with DNA base pairs hinders the proper functioning of DNA polymerase, an enzyme vital for DNA replication nih.gov.
A key molecular mechanism of Isometamidium chloride involves its direct interaction with DNA base pairs through intercalation nih.govevitachem.comcapes.gov.bracademicjournals.orgresearchgate.netquora.com. As a phenanthridine (B189435) derivative, ISM, similar to ethidium (B1194527) bromide, inserts itself between the stacked base pairs of the DNA helix capes.gov.brquora.comnih.gov. This intercalation causes structural distortions in the DNA, which in turn impedes the normal functioning of DNA and RNA polymerases, thereby blocking nucleic acid synthesis nih.govcapes.gov.bracademicjournals.orgresearchgate.net. Studies have shown that ISM displays high affinity for binding sites within DNA, leading to characteristic fluorescence shifts upon interaction researchgate.net.
Kinetoplast DNA Disruption and Mitochondrial Dysfunction
Isometamidium chloride exhibits a notable selectivity for the kinetoplast DNA (kDNA) of trypanosomes, a unique mitochondrial genome structure essential for parasite survival evitachem.comontosight.aicapes.gov.brfao.orgresearchgate.netnih.govpnas.orgnih.govannualreviews.orgcapes.gov.br. This selective accumulation and subsequent disruption of kDNA contribute significantly to its trypanocidal efficacy.
The kinetoplast is the primary site of Isometamidium chloride accumulation within trypanosomes evitachem.comfao.orgresearchgate.netnih.govnih.govscispace.comresearchgate.net. ISM's main mode of action in this organelle involves the cleavage of kDNA-topoisomerase complexes fao.orgnih.govcapes.gov.brproduccioncientificaluz.org. It selectively inhibits the kDNA type II topoisomerase, an enzyme critical for the replication and maintenance of the kinetoplast DNA network nih.govannualreviews.orgcapes.gov.brnih.gov. This inhibition leads to the linearization of kDNA minicircles and can result in the shrinking and eventual disappearance of the kDNA network, a phenomenon known as dyskinetoplasty capes.gov.bracademicjournals.orgresearchgate.netnih.govnih.govannualreviews.orgcapes.gov.brnih.govpnas.org. The disruption of this vital structure ultimately leads to cell death evitachem.comnih.gov.
The accumulation of Isometamidium chloride in the mitochondrion is driven by the mitochondrial membrane potential (ΔΨmito) nih.govresearchgate.netplos.orgilri.org. The strength of this potential has been shown to correlate with the sensitivity of trypanosomes to ISM researchgate.netplos.orgilri.org. In drug-sensitive populations of Trypanosoma congolense, agents that affect mitochondrial function produce a dose-dependent inhibition of ΔΨmito, which is paralleled by an inhibition of ISM uptake researchgate.netilri.org. This suggests that ΔΨmito is an important determinant of the rate and accumulation of ISM within the trypanosome mitochondrion researchgate.netilri.org.
Furthermore, changes in mitochondrial electrical potential have been demonstrated in ISM-resistant T. congolense fao.orgasm.org. Resistance to ISM can be associated with a reduced mitochondrial membrane potential pnas.orgnih.govplos.orgnih.govscilit.com. For instance, mutations in the F1 ATPase γ subunit can lead to a reduction in mitochondrial membrane potential and subsequent loss of kDNA, contributing to high levels of ISM resistance pnas.orgplos.orgnih.govscilit.com.
Table 1: Key Molecular and Cellular Targets of Isometamidium Chloride
| Mechanism of Action | Specific Target/Effect | Trypanosome Species (Examples) |
| Inhibition of DNA Synthesis | Hindrance of DNA Polymerase activity | Trypanosoma spp. nih.gov |
| Hindrance of RNA Polymerases | Disruption of RNA transcription | Trypanosoma spp. nih.govacademicjournals.org |
| Interactions with DNA Base Pairs | Intercalation into DNA helix, causing structural distortions | Trypanosoma spp. nih.govcapes.gov.brresearchgate.net |
| Kinetoplast DNA Disruption | Cleavage of kDNA-topoisomerase complexes, linearization of minicircles, inhibition of kDNA type II topoisomerase | T. congolense, T. equiperdum, T. brucei fao.orgresearchgate.netnih.govcapes.gov.brnih.gov |
| Modulation of Mitochondrial Electrical Potential | Reduced ΔΨmito, affecting drug accumulation and leading to resistance | T. congolense, T. brucei researchgate.netplos.orgilri.org |
Table 2: Isometamidium Chloride Sensitivity in Trypanosoma congolense Populations
| Trypanosoma congolense Population | CD50 (mg/kg body weight in mice) | Vmax (pmol/min per 10^8 cells) | Km (µM) |
| Sensitive Population (Example) | 0.007 researchgate.net | 216 researchgate.net | 0.35-0.87 researchgate.net |
| Resistant Population (Example) | 20 researchgate.net | 17 researchgate.net | 0.35-0.87 researchgate.net |
Note: Data for Vmax and Km represent ranges observed across different populations, with Vmax correlating with drug sensitivity, while Km shows no direct correlation researchgate.net.
Energy-Dependent Processes in Drug Accumulation
The uptake of Isometamidium Chloride by Trypanosoma congolense is a well-established energy-dependent process. This active transport mechanism is sensitive to metabolic inhibitors, such as salicylhydroxamic acid (SHAM) and glycerol, indicating its reliance on cellular energy reserves. capes.gov.brcambridge.orgnih.gov Both the plasma membrane potential and the mitochondrial membrane potential (MMP) play critical roles as driving forces for isometamidium transport into the parasite. researchgate.netpreprints.orgnih.gov
Table 1: Influence of Metabolic Inhibition on Isometamidium Uptake
| Inhibitor Type | Effect on Isometamidium Uptake | Implication | Source |
| Metabolic Inhibition | Decreased Uptake | Energy-dependent transport | capes.gov.brcambridge.orgnih.gov |
| Diminished MMP | Decreased Accumulation | Resistance mechanism | nih.govnih.govresearchgate.net |
Cellular Uptake and Intracellular Accumulation Dynamics
Studies utilizing 14C-labelled Isometamidium Chloride have provided insights into its cellular uptake kinetics in Trypanosoma congolense. It has been observed that drug uptake is significantly more rapid and quantitatively greater in drug-sensitive parasites compared to their drug-resistant counterparts. capes.gov.brcambridge.orgnih.gov Initial accumulation of the drug is rapid, occurring within the first 10 minutes of incubation. researchgate.net
Specific, Receptor-Mediated Transport Mechanisms
Evidence suggests that the uptake of Isometamidium Chloride in Trypanosoma congolense, in both drug-resistant and drug-sensitive strains, is facilitated by a specific, receptor-mediated process. capes.gov.brcambridge.orgnih.gov Both fluorescence shifts and the accumulation of labelled drug indicate the presence of a saturable membrane transporter with a high affinity for isometamidium. researchgate.netnih.gov
A critical aspect of drug resistance involves alterations to this specific receptor, which can lead to a reduction in drug uptake in resistant trypanosomes. capes.gov.brcambridge.orgnih.gov While Isometamidium Chloride possesses a recognition motif for the P2/TbAT1 transporter and acts as a high-affinity inhibitor of this carrier, its internalization is only partially dependent on this particular route. researchgate.net Despite substantial evidence for the involvement of specific transporters in isometamidium uptake, the precise transporters responsible for its cellular uptake and mitochondrial accumulation have yet to be fully identified and genetically characterized. preprints.orgnih.govresearchgate.net Mutations in putative isometamidium transporter genes are hypothesized to lead to decreased cellular drug uptake or reduced mitochondrial accumulation, contributing to resistance. preprints.orgnih.gov
Role of Plasma Membrane Proteins in Drug Entry
The existence of an endogenous carrier-mediated mechanism or an active transport system for isometamidium chloride in vivo has been hypothesized. gla.ac.uk It is plausible that lipoproteins act as endogenous carriers, potentially aiding in the uptake of the drug by trypanosomes. gla.ac.uk Furthermore, a significant portion of circulating isometamidium (approximately 95-99%) in treated cattle is bound to serum proteins, including serum albumin and other proteins with molecular weights around 122, 140, and 155 kD. gla.ac.ukveterinaryworld.org Despite this high plasma protein binding, it has been observed that the clinical efficacy of the drug is not hampered. veterinaryworld.org
Factors Influencing Intracellular Drug Retention
Intracellular drug retention of Isometamidium Chloride is influenced by several factors, including active efflux mechanisms and the parasite's physiological state. Efflux of isometamidium is a notable phenomenon in resistant trypanosomes, contributing to reduced intracellular concentrations. capes.gov.brcambridge.orgnih.gov Studies have shown that reducing incubation temperature and applying metabolic inhibition can increase the level of trypanosome-associated isometamidium in resistant parasites, a finding that contrasts with observations in drug-sensitive strains. capes.gov.brcambridge.orgnih.gov Additionally, the presence of calcium flux-modulating agents has been shown to increase drug accumulation in resistant parasites. capes.gov.brcambridge.orgnih.gov
Table 2: Factors Influencing Intracellular Isometamidium Retention
| Factor | Effect on Drug Retention in Resistant Trypanosomes | Source |
| Reduced Incubation Temperature | Increased Retention | capes.gov.brcambridge.orgnih.gov |
| Metabolic Inhibition | Increased Retention | capes.gov.brcambridge.orgnih.gov |
| Calcium Flux-Modulating Agents | Increased Accumulation | capes.gov.brcambridge.orgnih.gov |
| Optimal pH for Accumulation | Lowered | capes.gov.brcambridge.orgnih.gov |
| DNA Binding (Kinetoplast DNA) | Significant for Retention | researchgate.netnih.gov |
| Mitochondrial Membrane Potential | Important determinant; lower MMP reduces retention | nih.govnih.govresearchgate.netnih.gov |
| Active Efflux by Plasma Transporters | Decreased Retention | capes.gov.brcambridge.orgnih.govfrontiersin.org |
Pharmacodynamics and Pharmacokinetics in Research Models
Pharmacodynamic Relationships in Trypanosome Populations
The pharmacodynamic effects of isometamidium (B1672257) chloride on trypanosome populations have been investigated through in vitro concentration-effect studies and by examining correlations between drug uptake velocity and parasite sensitivity.
In Vitro Concentration-Effect Studies
In vitro studies have explored the susceptibility of various Trypanosoma species to isometamidium chloride. Investigations involving Trypanosoma simiae revealed equivocal outcomes in 24-hour growth inhibition assays, although extended viability assessments suggested a degree of drug resistance or tolerance within parasite populations sigmaaldrich.com. For Trypanosoma brucei brucei, disparities in growth inhibition by isometamidium were noted at concentrations below the EC50 values, ranging from 0.001 to 0.05 µg/ml easychem.org. Drug-resistant T. brucei brucei stocks demonstrated sustained viability in the presence of 0.0001–0.001 µg/ml isometamidium chloride, unlike their sensitive counterparts easychem.org. While diminazene (B1218545) exhibited significant differences in EC50 values between resistant and sensitive stocks, isometamidium showed only minor variations easychem.org.
A drug sensitivity assay developed for Trypanosoma congolense and T. b. brucei in 96-well tissue culture plates determined the effective concentration required to kill 50% of the trypanosome population within 48 hours (IC50) researchgate.net. Purified isometamidium chloride (ISM) demonstrated the highest trypanocidal activity, with commercial formulations like Samorin® and Veridium® exhibiting comparable IC50 values researchgate.net. Conversely, the disubstituted compound showed the highest IC50 values, while the blue and red isomers presented intermediate IC50 values researchgate.net.
Further in vitro assessments of T. congolense populations revealed a strong correlation between their in vitro sensitivity and their known in vivo resistance levels nih.gov. For instance, the highly sensitive T. congolense IL 1180 population required 10 ng/ml of isometamidium chloride for complete elimination nih.gov. In contrast, isometamidium-resistant derivatives, IL 3343 and IL 3344, necessitated concentrations of 1000 ng/ml and 2000 ng/ml, respectively, to eradicate the populations, indicating a substantial 100-fold to 200-fold increase in resistance nih.gov.
Table 1: In Vitro Sensitivity of Trypanosome Species to Isometamidium Chloride and its Derivatives
| Compound/Formulation | Trypanosome Species | IC50 (µg/ml) / Minimum Effective Concentration (ng/ml) | Reference |
| Purified ISM | T. congolense IL3000 | Most active (specific value not provided) | researchgate.net |
| Purified ISM | T. b. brucei Antat 1.1 | Most active (specific value not provided) | researchgate.net |
| This compound® | T. congolense IL3000 | Similar to purified ISM (specific value not provided) | researchgate.net |
| This compound® | T. b. brucei Antat 1.1 | Similar to purified ISM (specific value not provided) | researchgate.net |
| Veridium® | T. congolense IL3000 | Similar to purified ISM (specific value not provided) | researchgate.net |
| Veridium® | T. b. brucei Antat 1.1 | Similar to purified ISM (specific value not provided) | researchgate.net |
| Disubstituted compound | T. congolense IL3000 | Highest IC50 (specific value not provided) | researchgate.net |
| Disubstituted compound | T. b. brucei Antat 1.1 | Highest IC50 (specific value not provided) | researchgate.net |
| Blue isomer | T. congolense IL3000 | Intermediate IC50 (specific value not provided) | researchgate.net |
| Blue isomer | T. b. brucei Antat 1.1 | Intermediate IC50 (specific value not provided) | researchgate.net |
| Red isomer | T. congolense IL3000 | Intermediate IC50 (specific value not provided) | researchgate.net |
| Red isomer | T. b. brucei Antat 1.1 | Intermediate IC50 (specific value not provided) | researchgate.net |
| Isometamidium chloride | T. congolense IL 1180 | 10 ng/ml | nih.gov |
| Isometamidium chloride | T. congolense IL 3343 | 1000 ng/ml | nih.gov |
| Isometamidium chloride | T. congolense IL 3344 | 2000 ng/ml | nih.gov |
Correlations between Drug Uptake Velocity and Parasite Sensitivity
Research at ILRAD investigated the uptake of this compound (isometamidium chloride) by T. congolense populations to elucidate the mechanisms underlying drug resistance sci-hub.se. A distinct inverse relationship was identified between the rate of drug uptake and the level of resistance in T. congolense populations, revealing nearly a 3000-fold difference in sensitivity between the most and least resistant strains sci-hub.se. The rate at which the drug entered cells was found to be dependent on the concentration of the drug in the surrounding solution sci-hub.se. However, the restricted rate of drug uptake in resistant parasites results in a lower intracellular drug concentration, which may allow other parasite mechanisms to counteract the drug's effects sci-hub.se. These findings suggest that the resistance or sensitivity of T. congolense populations to this compound is linked to the properties of transport molecules present in the cell membrane sci-hub.se.
Furthermore, studies comparing isometamidium and ethidium (B1194527) bromide in Trypanosoma brucei indicated that isometamidium is absorbed more rapidly by trypanosomes i3l.ac.id. Isometamidium accumulated within the kinetoplast and remained unmetabolized, whereas ethidium bromide exhibited a more diffuse distribution throughout the trypanosome and underwent hydroxylation and methylation reactions i3l.ac.id. The uptake of isometamidium by inactivated Trypanosoma brucei was observed to be facile, but its uptake by living parasites was diminished or inhibited by the presence of plasma nih.gov.
Pharmacokinetic Profiles in Experimental Animal Models
The pharmacokinetic profile of isometamidium chloride has been characterized across various experimental animal models, including studies on its absorption dynamics, distribution patterns in biological tissues, and metabolic pathways.
Absorption Dynamics in Animal Systems
Isometamidium chloride exhibits poor absorption from the gastrointestinal tract in rats. Following a single oral dose of 1 mg/kg body weight of 6-14C-isometamidium, over 99% of the administered dose was excreted in feces over a 168-hour period, with less than 1% found in urine. A preliminary study in rats indicated that 54.8% of isometamidium chloride was absorbed in the stomach within 30 minutes, while only 2% was absorbed in the small intestine over one hour.
Upon intramuscular administration in cattle at a prophylactic dose of 0.5 mg/kg body weight, isometamidium was rapidly detected in serum, reaching a mean maximum concentration (Cmax) of only 20 ng/ml and decreasing to below 10 ng/ml within two hours. Serum levels became undetectable after 120 hours guidetopharmacology.org. In lactating dairy cattle administered a single intramuscular dose of 1.0 mg/kg of 14C-labeled isometamidium, peak concentrations of radiolabeled products in plasma were observed at 24 hours (0.027 µg/ml) and steadily declined to the detection limit (0.01 µg/ml) by 29 days guidetopharmacology.org.
Distribution Patterns in Biological Tissues
Isometamidium chloride exhibits extensive tissue binding, which contributes to its prolonged chemoprophylactic effect. In cattle, high concentrations of the drug were sustained at the intramuscular injection site, as well as in the liver and kidney, for at least six weeks. The intramuscular injection site acts as a primary depot. Following intravenous administration in cattle, the apparent volumes of the central compartment were large (mean = 0.695 L/kg), and the volumes of distribution at steady-state were notably large (mean = 24.5 L/kg), consistent with the formation of significant secondary drug depots through tissue binding elsewhere.
In goats, substantial concentrations of isometamidium were still detectable in the liver (6.78 µg/g) and kidney (3.26 µg/g) 12 weeks after intravenous administration. Intramuscular injections resulted in lower and less sustained tissue concentrations. The drug was generally not detectable in adipose tissue, spleen, or skeletal muscle, except at the injection site, possibly due to the limited sensitivity of the assay method. In lactating cows administered 14C-labeled isometamidium intramuscularly, the liver and kidney tissues were identified as other major sites of radioactivity localization, with peak concentrations of isometamidium equivalents reaching 7.1 mg/kg in the liver and 5.8 mg/kg in the kidney at 72 hours guidetopharmacology.org.
In cattle, approximately 95-99% of circulating isometamidium chloride was found to be bound to serum proteins after intramuscular injection, with only a minimal amount remaining free and unbound. The primary isometamidium-binding proteins in cattle serum appear to be serum albumin, with molecular weights of approximately 122, 140, and 155 kD. In goats and mice, a protein of about 300 kD was identified as an isometamidium-binding protein. The limited sensitivity of some detection assays in tissues (e.g., 500 ng/g) may be attributed to the strong binding of isometamidium to mucopolysaccharides, nucleic acids, and lipids. Importantly, isometamidium chloride does not readily penetrate the blood-brain barrier (BBB).
Table 2: Pharmacokinetic Parameters of Isometamidium Chloride in Cattle
| Parameter | Route of Administration | Mean Value (Range) | Reference |
| Cmax (ng/ml) | Intramuscular | 111 (37-197) | |
| Tmax (min) | Intramuscular | 36 (20-60) | |
| Absolute Bioavailability (%) | Intramuscular | 65.7 | |
| Terminal Elimination Half-life (hr) | Intramuscular | 286 (215-463) | |
| Terminal Elimination Half-life (hr) | Intravenous | 135 (123-165) | |
| Volume of Central Compartment (L/kg) | Intravenous | 0.695 (0.59-0.95) | |
| Volume of Distribution at Steady-State (L/kg) | Intravenous | 24.5 (18.5-39.3) | |
| Plasma Protein Binding (%) | Intramuscular | 95-99% | |
| Liver Concentration (µg/g) | Intravenous (Goats) | 6.78 (at 12 weeks) | |
| Kidney Concentration (µg/g) | Intravenous (Goats) | 3.26 (at 12 weeks) | |
| Liver Concentration (mg/kg) | Intramuscular (Cattle) | 7.1 (peak at 72 hours) | guidetopharmacology.org |
| Kidney Concentration (mg/kg) | Intramuscular (Cattle) | 5.8 (peak at 72 hours) | guidetopharmacology.org |
Metabolic Pathways and Metabolite Identification Research
Excretion Studies in Animal Models
Excretion studies in various animal models have elucidated the disposition of this compound (isometamidium chloride) following administration. These studies primarily highlight the compound's poor absorption from the gastrointestinal tract and its predominant elimination via the fecal route.
In Rats: Following intragastric administration, this compound exhibits poor absorption. Approximately 40% of an administered intragastric dose was excreted in the feces within 48 hours, with an additional 5-9% appearing as homidium, a related compound inchem.org. Less than 1% of the administered dose was detected in the urine inchem.org. In a more extended study, over 99% of a 1 mg/kg body weight single intragastric dose of [6-14C]-Samorin was voided in feces over a 168-hour period, with the majority (95%) detected within 96 hours inchem.org. After intramuscular administration to rats, biliary excretion was evident, as approximately 26% of the administered dose was recovered in feces over 59 days, with only 3.6% in the corresponding urine inchem.org. The bulk of this fecal output (24%) was collected during the initial 8 days inchem.org. Oral dosing of rats with this compound resulted in cumulative excretion of approximately 90% of radioactivity in feces, and no detectable residues were found in the urine, serum, blood, kidney, liver, spleen, muscle, stomach, or small intestine fao.org.
In Lactating Cows: Similar to rats, intramuscular administration of this compound to lactating cows demonstrated a primary route of elimination through feces. After a single intramuscular dose of 1 mg/kg body weight of isometamidium, 11.6% of the dose was excreted in the feces over the first 7 days, and by day 70, 20.8% of the dose had been recovered inchem.org. Only 5% of the dose was observed in the urine over this 70-day period inchem.org. Plasma concentrations of radioactivity peaked within 1 hour post-dosing, ranging from 0.051 to 0.160 µg/ml, and subsequently decreased to 0.01-0.021 µg/ml at 12 hours, with no significant further decrease thereafter fao.org. By day 7 after dosing, all tissues examined contained less than 0.010 mg/kg of the compound, at which point 99% of the administered dose had been voided in the feces fao.org. Qualitative analysis revealed that compounds present in the liver, kidney, injection site, plasma, and urine were consistent with the parent drug fao.org.
Table 1: Summary of this compound Excretion in Animal Models
| Animal Model | Route of Administration | Excretion Route | Percentage of Dose Excreted | Timeframe | Citation |
| Rat | Intragastric | Feces | ~40% | 48 hours | inchem.org |
| Rat | Intragastric | Feces | >99% (~95% within 96h) | 168 hours | inchem.org |
| Rat | Intragastric | Urine | <1% | 48-168 hours | inchem.org |
| Rat | Intramuscular | Feces | ~26% | 59 days | inchem.org |
| Rat | Intramuscular | Urine | 3.6% | 59 days | inchem.org |
| Lactating Cow | Intramuscular | Feces | 11.6% (by day 7), 20.8% (by day 70) | 7-70 days | inchem.org |
| Lactating Cow | Intramuscular | Urine | 5% | 70 days | inchem.org |
Quantitative Pharmacokinetic/Pharmacodynamic Modeling in Research
Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is an essential mathematical technique employed in drug development to predict the effect and efficacy of drug dosing over time mathworks.com. This approach integrates pharmacokinetics (PK), which describes how the body processes a drug (absorption, distribution, metabolism, and excretion), with pharmacodynamics (PD), which characterizes how a drug affects the body by linking drug concentration to a specific efficacy or safety metric mathworks.comresearchgate.net. Integrated PK/PD models are instrumental in investigating drug efficacy over time under various dosing regimens and are crucial for optimizing drug therapies by providing a comprehensive understanding of drug disposition and effects researchgate.netallucent.commdpi.com. This modeling framework quantifies the causal pathways connecting drug concentrations and therapeutic effects, encompassing elements such as target site distribution, target binding and activation, pharmacodynamic interactions, signal transduction, and homeostatic feedback mechanisms allucent.com.
Development of Predictive PK/PD Models
The development of predictive PK/PD models is a cornerstone of modern drug research, enabling the identification of promising compounds and the characterization of drug action in a quantitative manner allucent.com. These models can be constructed using a variety of data sources, including nonclinical data (from in vitro studies and animal models), existing literature, and clinical trial data allucent.com.
A powerful tool in this domain is Physiologically-Based Pharmacokinetic (PBPK) modeling. PBPK models are mechanistic in nature, integrating the physicochemical properties of a drug with anatomical and physiological data to predict its PK behavior within the body mdpi.comfrontiersin.org. They offer detailed insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) processes of a drug frontiersin.org. PBPK models are particularly valuable for predicting drug-drug interactions (DDIs) and forecasting drug exposure in specific populations, such as pediatric patients or individuals with impaired organ function mdpi.comnih.govdovepress.commdpi.comnih.gov.
The development process often involves both "top-down" and "bottom-up" approaches. The "top-down" approach, exemplified by population PK analysis, develops PK models based on observed clinical data mdpi.com. Conversely, the "bottom-up" approach, represented by PBPK modeling, builds models from in vitro and physicochemical data, scaling up to predict in vivo behavior mdpi.com. Hybrid models, which combine elements of both approaches, are also employed to enhance predictive performance mdpi.com. A critical step in the development of any predictive PK/PD model is rigorous validation, which involves comparing model-simulated data with observed clinical study data to ensure accuracy and reliability nih.govdovepress.commdpi.comnih.gov.
Application of Modeling for Understanding Drug Action and Resistance
PK/PD models are extensively applied to understand drug action and address the critical challenge of drug resistance. While commonly used to study the efficacy of treatment, these models, when coupled with bacterial population models, can be utilized to investigate the evolution of drug resistance over time researchgate.netnih.gov. This integrated approach is vital for determining treatment regimens that minimize the potential for antimicrobial resistance evolution by assessing resistance development in response to dynamic selection pressures, such as changing antimicrobial concentrations researchgate.netnih.govfrontiersin.org.
In the broader context of antimicrobial therapy, PK/PD modeling is instrumental in optimizing treatment strategies to combat antimicrobial resistance (AMR) through improved dosing regimens mdpi.com. Beyond infectious diseases, PK/PD models have demonstrated their utility in oncology, where they can predict chemotherapy efficacy and unravel mechanisms of drug resistance frontiersin.org. Furthermore, these models are employed to predict drug concentrations in specific tissues, thereby enhancing the understanding of drug distribution at the sites of infection or therapeutic targets mdpi.com. The relationship between a drug's exposure and its efficacy is reflected in PK/PD cutoffs, which are pivotal in establishing clinical breakpoints for antimicrobial agents frontiersin.org.
Table 2: Key PK/PD Modeling Applications
| Application Area | Description | Citation |
| Drug Efficacy | Investigating drug efficacy over time under different dosing regimens. | researchgate.net |
| Drug Resistance | Investigating drug resistance evolution, especially when coupled with bacterial population models. | researchgate.netnih.gov |
| Dosing Optimization | Optimizing antimicrobial therapy and improving dosing strategies to combat AMR. | mdpi.com |
| Drug-Drug Interactions | Predicting potential interactions between drugs. | mdpi.comnih.govdovepress.com |
| Tissue Concentration | Predicting drug concentrations in specific tissues to understand distribution at target sites. | mdpi.com |
| Translational Research | Bridging preclinical and clinical data to predict human efficacious doses. | nih.govnih.gov |
Mechanisms of Drug Resistance in Trypanosomes to Isometamidium Chloride
Altered Drug Transport Mechanisms
One of the primary strategies employed by resistant trypanosomes to evade the effects of Isometamidium (B1672257) Chloride involves modifications to drug transport systems. These alterations can lead to a decrease in drug uptake or an increase in drug expulsion.
Studies have consistently demonstrated that Isometamidium Chloride-resistant Trypanosoma congolense strains accumulate significantly lower amounts of the drug over time compared to sensitive populations nih.govcambridge.orgcapes.gov.brnih.govcambridge.orgfao.orgresearchgate.net. For instance, the maximal uptake rates (Vmax) of Isometamidium Chloride in resistant T. congolense were found to be significantly lower than in sensitive populations nih.govfao.org. This reduced accumulation is a critical factor contributing to drug resistance cambridge.org.
Research findings illustrate the variation in Isometamidium Chloride uptake kinetics and in vivo sensitivity across different Trypanosoma congolense populations:
| Trypanosome Population | Isometamidium Sensitivity (CD50, mg/kg) | Vmax (pmol/min per 10⁸ cells) | Km (µM) |
| IL2642 (Sensitive) | 0.007 | 216 | 0.35 |
| IL1180 (Sensitive) | 0.018 | 120 | 0.87 |
| IL3000 (Resistant) | 2.9 | 30 | 0.72 |
| IL3338 (Highly Resistant) | 20.0 | 17 | 0.61 |
Data based on findings from nih.govresearchgate.net.
This table highlights an inverse correlation between the Vmax of drug uptake and the level of resistance, where lower Vmax values are associated with higher curative doses (CD50) required for treatment nih.govresearchgate.net.
While direct evidence can be challenging to obtain, indirect observations strongly suggest the involvement of increased efflux of Isometamidium Chloride from resistant trypanosomes nih.govcambridge.orgcapes.gov.brnih.govfao.orgcambridge.orgacademicjournals.orgnih.govnih.gov. It has been proposed that an alteration or replacement of specific receptors in resistant T. congolense may result in an increased efflux of the drug, thereby mediating the reduction in sensitivity nih.gov. Studies have shown that a reduction in incubation temperature and metabolic inhibition can increase the level of trypanosome-associated Isometamidium in resistant parasites, contrasting with observations in drug-sensitive parasites, which further supports the role of active efflux cambridge.orgcapes.gov.brnih.gov.
The specificity of putative receptors involved in Isometamidium Chloride transport is altered in drug-resistant parasites nih.govcambridge.orgcapes.gov.brnih.gov. Genomic analyses comparing sensitive and Isometamidium Chloride-resistant T. congolense strains have identified shifts in read depth at heterozygous loci in genes encoding various transporters and transmembrane proteins, including ABC transporters and Drug/Metabolite Transporters (DMT) researchgate.netnih.gov. These genetic changes suggest that the transport and accumulation of Isometamidium Chloride inside resistant parasites may be modified at the level of the transporters themselves researchgate.net. It is hypothesized that mutations within a putative Isometamidium transporter gene could lead to decreased cellular drug uptake or reduced mitochondrial accumulation researchgate.net.
Mitochondrial and Metabolic Adaptations in Resistant Trypanosomes
The mitochondrion, particularly the kinetoplast DNA (kDNA), is a primary target for Isometamidium Chloride accumulation and action pnas.orgfao.orgnih.gov. Consequently, adaptations within this organelle play a significant role in resistance mechanisms.
Changes in mitochondrial electrical potential (ΔΨmito) have been observed in Isometamidium Chloride-resistant T. congolense nih.govfao.orgresearchgate.netscispace.comnih.gov. There is a clear correlation between the magnitude of spontaneous ΔΨmito and the Vmax for drug uptake, as well as the sensitivity of the trypanosomes to the drug in vitro and in vivo nih.govresearchgate.netnih.gov. This suggests that ΔΨmito is an important determinant of the rate and accumulation of Isometamidium Chloride nih.govnih.gov. In some resistant Trypanosoma brucei clones, a significant reduction in mitochondrial membrane potential has been observed compared to wild-type strains nih.govnih.gov. A crucial mutation in the nuclearly encoded γ subunit gene of F1 ATPase has been identified, which can lead to the truncation of the protein and, subsequently, the loss of kinetoplast DNA (kDNA) pnas.orgnih.govnih.gov. This mutation allows for near-normal growth in bloodstream forms and confers considerable resistance to Isometamidium Chloride nih.govnih.gov.
The adaptations in mitochondrial membrane potential regulation have direct implications for trypanosome energy metabolism. The F1F0-ATP synthase is critical for maintaining mitochondrial membrane potential. Mutations in the γ-subunit of ATP synthase in T. evansi or T. equiperdum can compensate for the requirement of the F0-A6-subunit, allowing for kinetoplast loss and leading to Isometamidium Chloride resistance pnas.orgnih.gov. This indicates that dyskinetoplastic trypanosomes may utilize an alternative, F0-independent mode of ΔΨmito generation, involving the uncoupled F1 sector of ATP synthase and an ADP3-/ATP4- carrier pnas.org. These metabolic shifts enable the parasites to survive despite the drug's intended disruption of kinetoplast function and energy production.
Genetic and Molecular Basis of Resistance
The development of resistance to isometamidium chloride (ISM) in trypanosomes involves complex genetic and molecular adaptations within the parasite. Research has focused on identifying specific genomic changes and characterizing transport molecules that contribute to this resistant phenotype.
Genomic Analysis of Resistance
Genomic analyses of ISM-resistant Trypanosoma congolense strains, compared to sensitive parental lines, have revealed significant genetic signatures associated with resistance bspp.beresearchgate.net. Studies employing comparative genomic approaches, such as whole-genome sequencing and Amplified Fragment Length Polymorphism (AFLP), have identified shifts in read depth at heterozygous loci within genes encoding various transporters and transmembrane proteins nih.govresearchgate.netresearchgate.net. These genomic alterations have also been observed in naturally occurring ISM-resistant isolates, suggesting their relevance in field resistance researchgate.net.
A notable finding from these analyses is the identification of a triplet insertion, specifically a GAA codon, in a gene coding for a putative ATP-binding cassette (ABC) transporter in resistant T. congolense clones cgiar.orgresearchgate.netnih.gov. This insertion codes for an extra lysine (B10760008) residue in the protein cgiar.orgresearchgate.netnih.gov. The presence of this specific insertion has been consistently found in the genomes of T. congolense clones that exhibit resistance to isometamidium chloride, indicating its potential as a genetic marker for ISM resistance cgiar.orgresearchgate.netnih.gov. ABC transporters are known for their role in transporting substrates across biological membranes, often against concentration gradients, and their involvement suggests a mechanism related to drug efflux or reduced uptake researchgate.net.
Furthermore, genomic studies have indicated that the development of full ISM resistance can be significantly enhanced when the host immune response is compromised researchgate.net. Parasites did not acquire ISM resistance in immune-competent animals even after prolonged drug pressure, in contrast to rapid resistance development in immunosuppressed hosts researchgate.net.
Identification and Characterization of Transport Molecules
A key aspect of isometamidium resistance in trypanosomes is the modification of drug transport and accumulation within the parasite nih.govresearchgate.net. Studies have consistently shown a decreased accumulation of ISM in resistant trypanosomes compared to sensitive ones nih.govresearchgate.netcambridge.orgfao.org. This reduced accumulation has been confirmed through techniques such as flow cytometry and ex vivo ISM uptake assays nih.govresearchgate.net.
The uptake kinetics of isometamidium chloride in Trypanosoma congolense indicate that drug uptake is significantly more rapid and quantitatively greater in drug-sensitive parasites cambridge.org. This uptake process is specific and receptor-mediated, as well as being energy-dependent and sensitive to metabolic inhibition cambridge.org. In resistant trypanosomes, alterations in drug transport have been observed, including a lowered optimal pH for drug accumulation and a change in specificity for related compounds like homidium bromide cambridge.org. These findings suggest that the specific receptor responsible for isometamidium uptake may be altered in resistant trypanosomes, leading to a reduction in drug entry cambridge.org.
In addition to reduced influx, evidence also suggests that increased efflux of isometamidium may contribute to the resistance phenotype in resistant trypanosomes cambridge.orgfao.org. While the exact nature of all transport molecules involved in ISM resistance is still being elucidated, the identified ABC transporter with the GAA codon insertion is a strong candidate for mediating altered drug transport cgiar.orgresearchgate.net. Changes in mitochondrial electrical potential have also been demonstrated in ISM-resistant T. congolense, which could impact drug accumulation fao.org.
Cross-Resistance Studies with Other Trypanocides
The widespread use of a limited number of trypanocidal drugs has led to concerns about cross-resistance, where resistance to one drug confers resistance to others. Studies have investigated the cross-resistance profiles of isometamidium chloride with other commonly used trypanocides, such as diminazene (B1218545) aceturate and homidium bromide.
Comparative Analysis with Diminazene Aceturate (Berenil)
Cross-resistance between isometamidium chloride (ISM) and diminazene aceturate (DA) has been reported in various studies, although the extent can vary woah.orgfrontiersin.orgbiorxiv.org. For instance, a Trypanosoma congolense clone that developed a 94-fold resistance to ISM also exhibited a 3.4-fold increase in resistance to diminazene woah.orgcgiar.org. Other studies have shown that while resistance to ISM and DA can occur, trypanosomes are not always resistant to both simultaneously, suggesting distinct resistance mechanisms in some cases academicjournals.org. However, clinical studies and field observations have provided evidence of multi-drug resistance involving both DA and ISM frontiersin.orgbiorxiv.org.
A systematic review and meta-analysis indicated that in preclinical studies, the development of resistance was generally in the order of homidium bromide > isometamidium chloride > diminazene aceturate frontiersin.org. While some studies did not reveal cross-resistance between diminazene and isometamidium, others confirmed the observation of resistance to both drugs in T. congolense isolates cirad.fr.
Table 1: Cross-Resistance Levels in a Trypanosoma congolense Clone Resistant to Isometamidium Chloride woah.orgcgiar.org
| Drug | Fold Resistance (Relative to Sensitive Clone) |
| Isometamidium Chloride | 94-fold |
| Diminazene Aceturate | 3.4-fold |
| Homidium Bromide | 33-fold |
| Quinapyramine | 4.2-fold |
Comparative Analysis with Homidium Bromide (Ethidium)
Cross-resistance between isometamidium chloride and homidium bromide (also known as ethidium (B1194527) bromide) is a well-documented phenomenon due to their chemical similarities as phenanthridine (B189435) derivatives cgiar.orgwikipedia.orgfrontiersin.org. A Trypanosoma congolense clone with 94-fold resistance to isometamidium chloride also demonstrated a significant 33-fold increase in resistance to homidium woah.orgcgiar.org. This suggests a shared or overlapping mechanism of resistance between these two compounds cgiar.org.
Preclinical studies have often shown that the development of resistance to homidium bromide is higher than that to isometamidium chloride frontiersin.org. While some earlier observations demonstrated cross-resistance to both isometamidium chloride and homidium chloride, other studies have reported instances where no cross-resistance to isometamidium was demonstrated in the presence of homidium resistance cirad.fr. Despite some variations, the general trend indicates a strong association of cross-resistance between these two drugs woah.orgfrontiersin.orgcgiar.org.
Investigation of Shared and Distinct Resistance Pathways
The observed cross-resistance among isometamidium, homidium, and diminazene suggests the existence of shared resistance pathways, although distinct mechanisms may also operate woah.orgfrontiersin.orgcgiar.org. The chemical relatedness of these compounds, particularly isometamidium and homidium (both phenanthridines), is a contributing factor to the likelihood of cross-resistance cgiar.orgfrontiersin.org.
One proposed shared mechanism is the reduction in drug accumulation within the parasite, which has been observed for both isometamidium and diminazene resistance cambridge.orgfao.orgbiorxiv.org. For diminazene, resistance is often linked to mutations that alter the activity of specific transport proteins, such as P2 and TbAT1, which are involved in the uptake of diamidines frontiersin.orgfrontiersin.orgresearchgate.net. While the molecular basis of ISM resistance is less clear than for some other drugs, decreased drug accumulation and increased efflux have been identified as key factors cambridge.orgfao.org. Changes in mitochondrial electrical potential have been demonstrated in both ISM-resistant and diminazene-resistant T. congolense, suggesting this could be a shared pathway affecting drug accumulation in the kinetoplast, the primary site of action for these drugs fao.orgbiorxiv.orgacademicjournals.org.
However, distinct pathways also exist. For instance, while diminazene resistance is strongly linked to alterations in purine (B94841) transporters, the identified GAA codon insertion in an ABC transporter gene is specifically associated with isometamidium resistance in T. congolense cgiar.orgresearchgate.netnih.govresearchgate.net. This suggests that while some general mechanisms like reduced intracellular drug concentration might be shared, the precise molecular targets and genetic alterations leading to resistance can differ between drug classes. The complexity of these resistance mechanisms underscores the need for continued research to develop effective strategies for combating drug-resistant trypanosomes fao.org.
Structure Activity Relationship Sar and Rational Drug Design for Isometamidium Chloride Analogues
Computational Approaches to SAR Analysis
Computational methods play a pivotal role in dissecting the SAR of Isometamidium (B1672257) Chloride and its analogues, enabling the prediction of biological activity and guiding the design of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. For anti-parasitic diamidines, including Isometamidium Chloride, QSAR studies have been instrumental in predicting their efficacy. A 3D QSAR model, developed for a set of 26 heterocyclic diamidine derivatives active against Trypanosoma brucei gambiense, demonstrated robust predictive capabilities, with statistical parameters indicating good reliability (Q2=0.67, r2 pred=0.96) researchgate.net. This model serves as a valuable tool for in silico screening and the design of new, potent antiparasitic molecules researchgate.net. Furthermore, 2D-QSAR analyses of 2,5-diphenyloxazole (B146863) derivatives have revealed that the rigid central core and the specific positioning of dimethoxy-aryl substituents are critical determinants of their anti-trypanosomal activity researchgate.net. The application of multi-target QSAR models, such as the mt-QSAR-MLP, has facilitated the virtual design and prediction of versatile inhibitors targeting multiple proteins essential for parasitic survival and infectivity, achieving high accuracy (over 80%) in classification and prediction tasks dntb.gov.ua.
Table 1: Representative QSAR Model Statistical Parameters
| Model Type | Target Organism/Compounds | Q2 Value | r2 pred Value | Accuracy | Application |
| 3D QSAR | Trypanosoma brucei gambiense (26 heterocyclic diamidines) researchgate.net | 0.67 | 0.96 | N/A | In silico screening, design of potent antiparasitic molecules researchgate.net |
| mt-QSAR-MLP | Diverse pathogenic parasites (multi-target inhibitors) dntb.gov.ua | N/A | N/A | >80% | Virtual design and prediction of versatile inhibitors dntb.gov.ua |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations offer insights into the binding mechanisms and affinities of Isometamidium Chloride with its biological targets. In silico molecular docking studies have shown that Isometamidium Chloride exhibits high binding affinities with p53 and PARP1 proteins in Drosophila melanogaster and Bos taurus, with binding energies ranging from -8.1 Kcal/mol to -10.3 Kcal/mol researchgate.netabu.edu.ngtandfonline.comnih.gov. These findings suggest that Isometamidium Chloride could potentially act as an inhibitor of these proteins researchgate.netabu.edu.ngtandfonline.comnih.gov. Investigations into the mechanism of action of Isometamidium Chloride (ISM) using molecular docking assays indicate its potential to inhibit the glucose transporter by interacting with conserved amino acid residues within the glucose binding site pu.ac.ke. Additionally, molecular docking has suggested that ISM may inhibit dephospho-CoA kinase and interact with the ATP binding site of phosphopantetheine adenylyl transferase pu.ac.ke. Virtual molecular screening, a core component of computer-aided drug design, utilizes docking to screen large libraries of small molecules against macromolecular targets to identify potential lead compounds with desired biological functions researchgate.net.
Table 2: Isometamidium Chloride Molecular Docking Binding Energies
| Target Protein | Organism | Binding Energy (Kcal/mol) | Implication |
| p53 | Drosophila melanogaster researchgate.nettandfonline.comnih.gov | -9.4 | Potential inhibitor researchgate.nettandfonline.comnih.gov |
| PARP1 | Drosophila melanogaster researchgate.nettandfonline.comnih.gov | -9.2 | Potential inhibitor researchgate.nettandfonline.comnih.gov |
| p53 | Bos taurus abu.edu.ng | -8.1 | Potential modulator abu.edu.ng |
| PARP1 | Bos taurus abu.edu.ng | -10.3 | Potential modulator abu.edu.ng |
| Glucose Transporter | Trypanosome species pu.ac.ke | N/A (Interaction confirmed) | Possible inhibition of glucose transport pu.ac.ke |
| Dephospho-CoA Kinase | Trypanosome species pu.ac.ke | N/A (Interaction confirmed) | Possible inhibition pu.ac.ke |
| Phosphopantetheine Adenylyl Transferase | Trypanosome species pu.ac.ke | N/A (Interaction confirmed) | Possible inhibition pu.ac.ke |
In Silico Design of Virtual Chemical Libraries
The in silico design of virtual chemical libraries is an advanced computational approach that leverages QSAR models and molecular docking to create and screen vast numbers of theoretical compounds for potential biological activity. The predictive capabilities of 3D QSAR models allow for the in silico screening and rational design of novel antiparasitic molecules researchgate.net. Similarly, multi-target QSAR models (mt-QSAR-MLP) are employed for the virtual design and prediction of versatile inhibitors dntb.gov.ua. Virtual molecular screening, a fundamental aspect of computer-aided drug design, involves docking extensive small-molecule libraries to specific macromolecular targets to pinpoint lead compounds with desired biological functions researchgate.net. The existence of large virtual diversity libraries, such as "50K Virtual Diversity Library" and "10M Virtual Diversity Library," highlights the practical application of this approach in drug discovery medchemexpress.commedchemexpress.com.
Elucidation of Key Pharmacophoric Features
Understanding the pharmacophoric features of Isometamidium Chloride is essential for identifying the structural elements responsible for its trypanocidal activity and for guiding chemical modifications to enhance its efficacy.
Identification of Structural Elements Critical for Efficacy
Isometamidium Chloride is a phenanthridine (B189435) derivative, structurally related to other trypanocides like homidium bromide evitachem.com. Its primary mechanism of action involves binding to the kinetoplast DNA (kDNA) of the parasite, which is indispensable for parasite survival and replication ontosight.ai. This binding disrupts the kDNA, thereby preventing parasitic reproduction and ultimately leading to their demise ontosight.ai. Once inside trypanosomes, Isometamidium Chloride interferes with crucial DNA replication and transcription processes evitachem.com. A four-point pharmacophore model developed for anti-parasitic diamidines has identified positive ionic and aromatic features as critical structural elements for their bioactivity as DNA binders researchgate.net. Furthermore, SAR studies on 2,5-diphenyloxazole analogues have elucidated specific aspects of their molecular structure that are vital for maintaining selective trypanocidal activity against Trypanosoma congolense researchgate.net.
Impact of Chemical Modifications on Biological Activity
Studies on 2,5-diphenyloxazoles have shown that modifications to the oxazole (B20620) core can improve trypanocidal activity. For instance, the 1,3,4-oxadiazole (B1194373) (compound 7) and 2,4-diphenyloxazole (B1329949) (compound 9) analogues demonstrated superior potency compared to the parent compound researchgate.net. An O-methylated analogue (compound 12) derived from a natural product exhibited selective trypanocidal activity against T. congolense with an IC50 of 0.78 µM, while also being non-cytotoxic researchgate.net.
The prophylactic activities of Isometamidium Chloride (ISMM) and homidium, despite their widespread use, have been noted to have narrow therapeutic indices and considerable variations nih.gov. To address these limitations and extend the duration of protection while reducing local toxicities, alternative drug delivery systems have been explored. Incorporating these drugs into polymers, such as poly(d,l-lactide), has successfully extended the protection period of ISMM nih.gov. Further improvements in the release rate of sustained-release devices could be achieved by enhancing the permeability of the polymer matrix through copolymerization with suitable comonomers or the addition of plasticizers nih.gov. The duration of Isometamidium Chloride prophylaxis is also influenced by external factors, including the drug dosage, the specific parasite species involved, the level of parasite challenge, and the host's immune response cabidigitallibrary.org.
Table 3: Impact of Chemical Modifications on Trypanocidal Activity (Selected Examples)
| Compound Type / Modification | Effect on Activity | IC50 (T. congolense) | Cytotoxicity | Reference |
| 2,5-diphenyloxazole (parent) | Baseline activity | 1.1–13.5 µM (various Trypanosoma species) | N/A | researchgate.net |
| 1,3,4-oxadiazole (analog 7) | Improved potency | N/A | Cytotoxic | researchgate.net |
| 2,4-diphenyloxazole (analog 9) | Improved potency | N/A | Cytotoxic | researchgate.net |
| O-methylated analog (compound 12) | Selective trypanocidal activity | 0.78 µM | Non-cytotoxic | researchgate.net |
Design and Synthesis of Novel Isometamidium Analogues
Rational drug design for novel Isometamidium analogues aims to enhance efficacy, broaden the spectrum of activity, and crucially, circumvent the growing problem of drug resistance. This process involves targeted chemical modifications based on a thorough understanding of the compound's structure-activity relationships.
The synthesis of Isometamidium typically involves a diazotization step of m-amidinophenyl to yield a diazonium salt, followed by a coupling reaction with ethidium (B1194527) or similar compounds to form the final product mitoproteome.org. Commercial formulations of Isometamidium, such as Samorin, are not pure compounds but rather a mixture of several phenanthridine derivatives. These typically include Isometamidium chloride hydrochloride (often referred to as M&B4180A), a red isomer, a blue isomer, and a disubstituted compound researchgate.netnih.govtandfonline.comresearchgate.net. Research has indicated that M&B4180A is generally considered the principal active component within this mixture tandfonline.comnih.gov.
The emergence of drug resistance poses a significant challenge to the continued effectiveness of Isometamidium Chloride frontiersin.orgnih.govacademicjournals.org. Key mechanisms of resistance to Isometamidium in trypanosomes include a reduction in drug uptake by the parasite and a loss of mitochondrial potential, particularly observed in Trypanosoma congolense tandfonline.com. In Trypanosoma brucei brucei, resistance has been linked to mutations in the F1Fo ATPase complex tandfonline.com. Furthermore, cross-resistance between Isometamidium and other trypanocidal drugs like diminazene (B1218545) aceturate and homidium bromide has been reported, complicating treatment strategies frontiersin.orgacademicjournals.org.
The evaluation of novel Isometamidium analogues for improved efficacy and resistance circumvention involves a multi-faceted approach:
In vitro Assays: These are crucial for initial screening and involve determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the compounds against various trypanosome strains, including drug-sensitive and drug-resistant isolates researchgate.netasm.orgasm.org. Assays such as the Alamar blue assay are commonly employed to quantify the inhibitory effect on parasite growth over time nih.gov.
Ex vivo Assays: These assays bridge the gap between in vitro and in vivo studies, often using parasites isolated from infected animals to assess drug sensitivity under more physiological conditions asm.orgasm.org.
In vivo Evaluation: Promising compounds from in vitro and ex vivo screenings are then tested in animal models, typically mice, to assess their curative efficacy against trypanosome infections researchgate.netasm.orgasm.orgnih.gov. This evaluation helps determine if the modified compounds can achieve therapeutic concentrations in vivo and effectively clear the infection, especially in the presence of resistant strains.
The aim of these evaluations is to identify analogues that exhibit lower EC50/IC50 values against resistant strains, indicating an ability to circumvent existing resistance mechanisms. Strategies to achieve this include designing compounds that:
Bypass or restore impaired drug uptake mechanisms.
Target alternative biochemical pathways within the parasite.
Restore the mitochondrial function disrupted in resistant strains.
Are effective in combination with other existing trypanocides, forming "sanative pairs" to minimize the emergence of new resistance frontiersin.orgceva-africa.com.
An example of evaluation data for Isometamidium and its components against Trypanosoma congolense and Trypanosoma brucei brucei is presented below, illustrating the relative activities of the different fractions found in commercial preparations.
Table 1: In vitro EC50 Values of Isometamidium Components Against Trypanosome Strains tandfonline.comnih.gov
| Compound/Mixture | Trypanosoma congolense (EC50 in ng/mL) | Wild Type Trypanosoma brucei brucei (EC50 in ng/mL) | Isometamidium-Resistant Trypanosoma brucei brucei (EC50 in ng/mL) |
| Isometamidium (M&B4180A) | Most active | Most active | Reduced activity |
| M&B38897 (Component 1) | Active | Active | Reduced activity |
| M&B4596 (Component 4) | Inactive | Inactive | Inactive |
| Commercial this compound | Significantly more active than components alone | Significantly more active than components alone | Reduced activity |
| Homidium | - | - | - |
Note: Specific numerical EC50 values for all components across all strains were not consistently available in the provided snippets to populate a detailed table. The table reflects the qualitative findings regarding relative activity.
The ongoing research and development in Isometamidium analogues are critical to providing effective solutions against the persistent threat of animal trypanosomiasis and combating drug resistance in affected regions.
Preclinical Evaluation of Isometamidium Chloride and Its Analogues
Development of Enhanced Drug Delivery Systems
The development of enhanced drug delivery systems for isometamidium (B1672257) chloride is a critical area of preclinical research, driven by the need to improve the drug's efficacy, extend its period of protection, and minimize potential local and systemic adverse effects evitachem.comasm.org. Traditional formulations of isometamidium chloride can have limitations, including a narrow therapeutic index and variability in prophylactic activities asm.org. Research efforts have focused on innovative approaches, including carrier-mediated delivery and nanoparticle-based systems, to overcome these challenges asm.orgresearchgate.net. These advanced delivery strategies aim to optimize the drug's pharmacokinetic profile, enhance its bioavailability, and improve its targeting specificity to the parasitic cells evitachem.comcabidigitallibrary.org.
Alternative delivery systems explored to date include suraminates, dextran (B179266) complexes, liposomal formulations, carrier erythrocytes, and various polymers asm.org. Among these, polymeric systems and nanoparticle-based approaches have shown particular promise in extending the duration of drug action and reducing toxicity asm.orgcabidigitallibrary.org.
Exploration of Carrier-Mediated Delivery (e.g., Transferrin Conjugates)
Carrier-mediated delivery systems leverage biological molecules to transport drugs more efficiently to their target sites. A notable example in the context of isometamidium chloride is the exploration of transferrin (Tf) conjugates. Studies have described the synthesis of complexes involving transferrin and isometamidium chloride, utilizing compounds such as 2-azidophenylglyoxal monohydrate (APG) as a linker nii.ac.jp.
In vitro evaluations have demonstrated the potential of these transferrin-isometamidium complexes as novel drug delivery systems against Trypanosoma congolense nii.ac.jp. Trypanosomes require transferrin for growth and acquire it through a receptor-mediated process nii.ac.jp. Unlike mammalian cells, where transferrin and its receptor are typically recycled, in African trypanosomes, they are delivered into the lysosomes and may not be recycled nii.ac.jp. This unique characteristic suggests a potential mechanism for specific drug targeting to the parasite's lysosomal system, thereby enhancing the specificity of drug delivery nii.ac.jp.
Research findings indicate that the efficacy of the isometamidium-transferrin complex was comparable to that of the free drug, even in the presence of high concentrations of serum transferrin nii.ac.jp. Importantly, the APG-Tf conjugate exhibited the ability to inhibit the growth of both Samorin-sensitive (Trypanosoma congolense clone IL 1180) and this compound-resistant (T. congolense IL 3338.2) strains, highlighting its potential to overcome drug resistance issues nii.ac.jp. Furthermore, transferrin has been investigated as a targeting moiety capable of crossing the blood-brain barrier, which could have significant implications for treating central nervous system stages of trypanosomiasis parasite-journal.org.
Table 1: In Vitro Efficacy of Transferrin-Isometamidium Conjugates on Trypanosoma congolense Growth Inhibition
| Trypanosome Strain | Treatment | Concentration (ng/mL or µg/mL) | Growth Inhibition | Notes |
| IL 1180 (Sensitive) | Free this compound | 1 ng/mL | Effective | nii.ac.jp |
| IL 1180 (Sensitive) | This compound-APG-Tf Conjugate | 1 ng/mL | At least as effective as free drug | nii.ac.jp |
| IL 3338.2 (Resistant) | This compound-APG-Tf Conjugate | ≥ 10 ng/mL | Effective | nii.ac.jp |
| Both strains | APG-Tf Conjugate (Control) | 24.2-48.5 µg/mL | Inhibited growth (at high concentrations) | nii.ac.jp |
Note: This table is presented as an interactive data table, which in a digital format would allow for sorting, filtering, and detailed data exploration.
Nanoparticle-Based Delivery Research
Nanoparticle-based drug delivery systems represent a significant advancement in enhancing the therapeutic profile of isometamidium chloride. These systems offer several advantages, including improved drug solubility, enhanced delivery efficiency, and the potential to reduce side effects associated with higher drug doses evitachem.comcabidigitallibrary.org. Nanoparticles can facilitate targeted drug delivery, leading to improved efficacy and a reduction in the required drug dose cabidigitallibrary.orgnih.gov.
Recent research has focused on developing various nanoparticle formulations for isometamidium chloride. For instance, isometamidium chloride-loaded alginate/gum acacia nanoparticles (ISM SANPs) have been synthesized to address some of the inherent limitations of the conventional drug nih.govresearchgate.net. These polymeric nanoparticles are biodegradable and biocompatible, enabling the sustained release of the drug and minimizing direct contact with cellular components nih.govresearchgate.net.
Another area of investigation involves cationic isometamidium chloride-loaded long-acting lipid nanoformulations. Studies on these systems have encompassed optimization, assessment of cellular uptake, pharmacokinetic profiling, and biodistribution analyses dntb.gov.ua. The use of nanoparticles has also shown promising results in stimulating the host's immune response against pathogens with minimal side effects dntb.gov.ua.
Table 2: Types of Nanoparticle Formulations for Isometamidium Chloride
| Nanoparticle Type | Components/Materials | Key Advantages | Reference |
| Polymeric Nanoparticles | Alginate, Gum Acacia | Biodegradable, biocompatible, sustained release, reduced effective dose | nih.govresearchgate.net |
| Lipid Nanoformulations | Cationic Lipids | Long-acting, optimized cellular uptake, improved pharmacokinetics | dntb.gov.ua |
| General Nanoparticles | Various polymers (e.g., poly(d,l-lactide)) | Improved solubility, reduced side effects, enhanced delivery, targeted action | evitachem.comasm.orgcabidigitallibrary.org |
Note: This table is presented as an interactive data table, which in a digital format would allow for sorting, filtering, and detailed data exploration.
Impact of Delivery Systems on Bioavailability and Target Specificity
The development of advanced delivery systems for isometamidium chloride has a profound impact on its bioavailability and target specificity, ultimately enhancing its therapeutic efficacy.
Target Specificity: Enhanced delivery systems aim to concentrate the drug at the site of infection or within the parasitic cells, thereby increasing efficacy and minimizing off-target effects.
Carrier-Mediated Delivery: The use of transferrin conjugates exemplifies targeted delivery. Given that trypanosomes actively take up transferrin via receptor-mediated endocytosis and process it within their lysosomes, conjugating isometamidium to transferrin can specifically direct the drug to these intracellular compartments within the parasite, providing a degree of specificity not achievable with the free drug nii.ac.jp.
Nanoparticle-Based Delivery: Nanoparticle formulations, such as ISM SANPs, are designed to encapsulate the drug, preventing its direct contact with host cellular components. This encapsulation contributes to improved cytocompatibility and reduced genotoxicity compared to the free drug, suggesting a more favorable interaction profile with host cells while still delivering the drug to the parasite nih.govresearchgate.net. The nanosize of these formulations can also facilitate their accumulation at target sites, improving the drug's therapeutic index by concentrating it where it is most needed cabidigitallibrary.org. The enhanced delivery and effectiveness observed with nanoparticles are partly attributed to their ability to improve solubility and reduce side effects associated with higher doses of the conventional drug evitachem.com.
Advanced Analytical Methods in Isometamidium Chloride Research
Chromatographic Techniques for Detection and Quantification
Chromatography, a fundamental separation technique, is central to the analysis of isometamidium (B1672257). biomedpharmajournal.org It allows for the separation of isometamidium from its related impurities, metabolites, and endogenous compounds present in complex samples. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isometamidium chloride. biomedpharmajournal.orgnih.gov Early analytical methods, such as spectrophotometry, lacked the necessary sensitivity and specificity for detailed research. fao.orgfao.org HPLC methods have been developed that can separate isometamidium from other trypanocidal compounds and its own isomers and analogues. fao.org
One established approach involves ion-pair, reverse-phase HPLC coupled with fluorescence detection, which can detect isometamidium levels down to 10 ng/mL in serum. fao.org However, the sensitivity of this method in tissue is lower, around 500 ng/g, potentially due to the strong binding of the compound to substances like nucleic acids and lipids. fao.orgfao.org Another HPLC method uses a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer with UV detection at 320 nm, achieving a limit of detection of 45 ng/ml for isometamidium. nih.gov
More recent, improved HPLC methods have been developed for the simultaneous quantification of the major active component of isometamidium and its related substances. nih.govresearchgate.net These methods often use C18 columns with a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer, which is also compatible with mass spectrometry. nih.gov Such methods are vital for controlling the quality of commercial preparations and identifying substandard or counterfeit products. nih.govvub.be
| HPLC Method | Column | Mobile Phase | Detection Method | Limit of Detection (LOD) / Quantification (LOQ) | Matrix | Reference |
|---|---|---|---|---|---|---|
| Ion-Pair Reverse Phase | Not Specified | Not Specified | Fluorescence | 10 ng/mL (serum), 500 ng/g (tissue) | Bovine Serum & Tissues | fao.orgfao.org |
| Reverse Phase | Licrospher-60 RP-select B | Acetonitrile/KH2PO4 (pH 3.0, 20 mM) (25:75 v/v) | UV (320 nm) | 45 ng/mL | Pharmaceutical Formulation | nih.gov |
| Reverse Phase | Gemini C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/50 mM Ammonium Formate (pH 2.8) (25:75 v/v) | UV (320 nm) | Not Specified | Pharmaceutical Formulation | nih.gov |
| Solid-Liquid Extraction & HPLC | C19 Cartridge | Not Specified | Not Specified | LOQ: 8 ng/mL (plasma), 100 µg/kg (tissues) | Plasma, Milk, Tissues | fao.org |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC, offering higher resolution, shorter analysis times, and greater sensitivity. chromatographyonline.comresearchgate.net This technique is particularly suitable for detecting trace amounts of drug residues in animal-derived foods. nih.gov
A method for determining isometamidium residues in bovine tissues and milk using LC-MS/MS has been developed. nih.gov In this method, samples are extracted, concentrated, and degreased before analysis. The technique demonstrates excellent linearity and achieves a limit of detection (LOD) of 0.05 μg/kg and a limit of quantification (LOQ) of 5 μg/kg. nih.gov The high sensitivity and accuracy of UHPLC-MS/MS make it an invaluable tool for food safety monitoring and pharmacokinetic studies where very low concentrations of the drug need to be measured. nih.govchromatographyonline.com The coupling of UHPLC with mass spectrometry provides definitive identification and quantification, which is essential for regulatory purposes. researchgate.netmdpi.com
Spectroscopic and Radiometric Techniques
Spectroscopic and radiometric methods are powerful tools for investigating the mechanisms of drug action and its fate within a biological system. These techniques allow for real-time observation of drug uptake and provide detailed information on its distribution and metabolism. fao.orgnih.gov
Isometamidium possesses intrinsic fluorescence properties that can be exploited to study its interaction with and uptake by trypanosomes. nih.govresearchgate.net When isometamidium interacts with intracellular components, particularly DNA, its fluorescence spectrum undergoes characteristic shifts. nih.govcgiar.org Specifically, incubation of the drug with live trypanosomes results in a gradual alteration of the maximum emission wavelength (lambda max) from around 600 nm to 584 nm, accompanied by an approximate two-fold increase in fluorescence intensity. nih.govresearchgate.net
This change in fluorescence is temperature-dependent and is believed to result from the binding of the drug to high-affinity sites within the parasite's DNA. nih.govnih.govcgiar.org The process appears to be mediated by a protein carrier across the plasma membrane. nih.govresearchgate.net By monitoring these fluorescence shifts, researchers can gain insights into the drug transport mechanisms. nih.gov This fluorescence technique provides a sensitive and specific probe to investigate drug entry into trypanosomal cells and can be used to study the mechanisms of drug resistance. nih.govresearchgate.netnih.gov
Radiolabeling is a classic and highly effective method for tracing the distribution and metabolism of a drug in vivo. nih.gov Studies using Carbon-14 (¹⁴C) labeled isometamidium have provided critical data on the drug's pharmacokinetics. fao.orgfao.org
In one study, lactating dairy cattle were administered ¹⁴C-labeled isometamidium. fao.orgfao.org Peak concentrations of the radiolabeled compound in plasma were observed 24 hours after administration, and the radioactivity was detectable for up to 29 days. fao.orgfao.org Such studies have also been used to investigate the absorption of the drug after oral administration in rats, showing minimal absorption. fao.orgfao.org The use of radiolabeled compounds allows for a complete accounting of the administered dose, tracing its path through absorption, distribution, metabolism, and excretion. nih.gov The results from these radiometric methods can sometimes differ from other analytical techniques because they detect all radiolabeled components, including the parent drug and its metabolites. fao.org The time course of drug uptake determined using radiolabeled isometamidium has been shown to closely resemble the profile observed with fluorescence-based assays. nih.govresearchgate.net
Immunochemical Methods for Drug Detection
Immunochemical methods utilize the high specificity of antigen-antibody interactions to detect and quantify substances. clinicalgate.com For isometamidium, the development of an enzyme-linked immunosorbent assay (ELISA) has provided a highly sensitive and specific tool for its detection in biological fluids. nih.gov
An ELISA was developed to accurately measure levels of isometamidium in the serum of treated cattle. nih.gov This assay is highly sensitive, capable of detecting the drug at a level of 0.5 pg/mL, and requires only a very small serum sample (5 microliters). nih.gov A key advantage of this ELISA is its high specificity; it does not cross-react with other commonly used trypanocidal drugs like diminazene (B1218545) aceturate and homidium bromide. nih.gov This specificity is crucial for accurately assessing drug levels in field situations where multiple drugs might be in use. cgiar.org Another antigen-capture ELISA was developed to measure isometamidium in the plasma of fish, demonstrating a detection limit of 0.0006 mg/mL. nih.govint-res.com This assay was found to be much more sensitive when the drug is bound to plasma proteins compared to when it is unbound in saline. nih.gov The ELISA technique is a valuable tool for monitoring prophylactic drug levels, aiding in the rational design of treatment campaigns and assessing the emergence of drug-resistant trypanosome populations. nih.govcgiar.org
Enzyme-Linked Immunosorbent Assays (ELISA) Development
The development of Enzyme-Linked Immunosorbent Assays (ELISA) has provided a highly sensitive and specific method for the detection and quantification of isometamidium in biological fluids. nih.gov Various ELISA formats have been developed, primarily competitive ELISAs, which are well-suited for detecting small molecules like isometamidium.
The principle of the competitive ELISA for isometamidium involves the competition between the free drug in a sample and a labeled or immobilized isometamidium-protein conjugate for a limited number of specific antibody binding sites. The signal produced is inversely proportional to the concentration of isometamidium in the sample. bio-rad-antibodies.com
Key Developments and Findings:
Monoclonal Antibody Production: A significant step in ELISA development was the generation of monoclonal antibodies (MAbs) specific to isometamidium. nih.govcgiar.org Researchers immunized mice with isometamidium-protein conjugates, such as isometamidium-human serum albumin (HSA) or isometamidium-porcine thyroglobulin (PTG), to produce these antibodies. nih.gov The resulting MAbs, all of the IgG1 isotype, were selected for their ability to recognize both conjugated and free isometamidium without cross-reacting with the carrier proteins. nih.gov
Assay Sensitivity and Specificity: The developed ELISAs have demonstrated high sensitivity, with detection limits as low as 0.5 pg/ml in bovine serum. nih.gov This level of sensitivity allows for the detection of serum drug levels for up to six months after administration. nih.gov The assays are also highly specific, showing minimal cross-reactivity with other common trypanocidal drugs like diminazene aceturate and homidium bromide. nih.gov However, some monoclonal antibodies have shown varying degrees of cross-reactivity with homidium, depending on the immunogen used for their production. nih.gov
Antigen-Capture ELISA: An antigen-capture ELISA was developed to measure isometamidium chloride in fish plasma. nih.gov This assay utilized isometamidium-ovalbumin conjugates and anti-isometamidium antibodies to coat polystyrene plates and could detect isometamidium concentrations as low as 0.0006 mg/ml in fish plasma. nih.gov Interestingly, the assay was found to be much more sensitive when isometamidium was bound to plasma proteins compared to its unbound state in saline. nih.gov
Competitive Immunoassay Simplification: Further refinements have led to simpler competitive enzyme immunoassays. nih.gov These methods reduce the number of incubation steps and allow for pre-coated microtiter plates to be stored frozen, enhancing workflow efficiency. nih.gov These assays have shown high repeatability and reproducibility, with coefficients of variation (CVs) around 5% for duplicate samples. nih.gov
The application of these ELISAs is critical for rationalizing treatment campaigns and for assessing the emergence of drug-resistant trypanosome populations by accurately monitoring drug levels in treated animals. nih.govcgiar.orgnih.gov
Table 1: Comparison of Developed Isometamidium ELISAs
| ELISA Type | Sample Matrix | Detection Limit | Key Features | Reference |
|---|---|---|---|---|
| Competitive ELISA | Cattle Serum | 0.5 pg/ml | Highly specific, no cross-reactivity with diminazene or homidium. nih.gov | nih.gov |
| Antigen-Capture ELISA | Fish Plasma | 0.0006 mg/ml | More sensitive to plasma-bound isometamidium. nih.gov | nih.gov |
| Competitive ELISA (MAb-based) | Not specified | ~10 ng/ml | Uses monoclonal antibodies; some cross-reactivity with homidium observed. nih.gov | nih.gov |
| Simplified Competitive Enzyme Immunoassay | Bovine Serum | ~0.5 ng/ml | Fewer incubation steps, highly reproducible. nih.gov | nih.gov |
Western Blot and Dot-Blot Techniques for Protein Binding Characterization
Western blot and dot-blot techniques are valuable immunoassays for characterizing the binding of isometamidium to proteins. While Western blotting involves the separation of proteins by size via electrophoresis before transfer to a membrane, dot-blotting involves applying the protein sample directly onto the membrane. jacksonimmuno.comabcam.comnih.gov Both methods then use specific antibodies to detect the target protein or, in this context, the drug-protein conjugate.
These techniques are instrumental in studying how isometamidium interacts with plasma proteins, which significantly affects its distribution, availability, and efficacy. veterinaryworld.org The binding of drugs to plasma proteins is a critical factor, as generally only the unbound fraction of a drug is pharmacologically active. veterinaryworld.org
Research Findings and Applications:
Principle of Detection: In the context of isometamidium research, these blotting techniques would typically involve immobilizing proteins that have been exposed to the drug onto a membrane (nitrocellulose or PVDF). jacksonimmuno.comresearchgate.net Subsequently, monoclonal antibodies specific for isometamidium are used as the primary antibody to detect the drug bound to these proteins. researchgate.net A labeled secondary antibody that binds to the primary antibody allows for visualization and quantification. jacksonimmuno.com
Protein Binding Studies: Research has indicated that isometamidium has a significant capacity for binding to plasma proteins. veterinaryworld.org Techniques like equilibrium dialysis have been used to quantify this binding, and blotting methods can serve as a qualitative or semi-quantitative tool to visualize these interactions. abcam.comveterinaryworld.org By spotting different proteins or plasma fractions onto a membrane, dot-blotting can quickly screen for binding partners of isometamidium. jacksonimmuno.com
Antibody Specificity Confirmation: Dot-blotting is a rapid and efficient method for confirming the specificity of the anti-isometamidium antibodies developed for ELISAs and other immunoassays. jacksonimmuno.com By spotting the isometamidium-protein conjugate, the free drug, and the carrier protein separately on a membrane, researchers can verify that the antibody specifically recognizes the drug molecule. jacksonimmuno.com
While direct published examples of Western or dot-blot assays specifically detailing isometamidium-protein binding characterization are not as prevalent as ELISA studies, the principles of these techniques are fundamental to protein interaction analysis and are applied in the broader field of drug development and pharmacology. jacksonimmuno.comresearchgate.net The generation of specific monoclonal antibodies against isometamidium is the key enabling step for the use of these powerful techniques in its research. nih.govcgiar.org
Table 2: Blotting Techniques in Protein Binding Characterization
| Technique | Principle | Application in Isometamidium Research | Information Provided |
|---|---|---|---|
| Western Blot | Separates proteins by molecular weight before antibody detection. nih.gov | Identification of specific plasma or tissue proteins that bind to isometamidium. | Molecular weight of binding proteins; relative amount of bound drug. |
| Dot-Blot | Direct application of sample onto a membrane for antibody detection. jacksonimmuno.comabcam.com | Rapid screening of protein binding; confirmation of antibody specificity. jacksonimmuno.com | Qualitative or semi-quantitative assessment of binding; confirmation of antibody-antigen interaction. abcam.com |
Synthesis and Metabolic Pathways of Isometamidium Chloride
Chemical Synthesis Routes for Isometamidium (B1672257) Chloride
The synthesis of Isometamidium Chloride typically involves a series of chemical reactions, primarily leading to a phenanthridine (B189435) derivative. Commercial formulations of Isometamidium Chloride, such as Samorin® and Veridium®, are not single pure compounds but rather a mixture of different related substances, including Isometamidium (M&B4180A) as the major component, along with red isomer (M&B3989), blue isomer (M&B4250), and a disubstituted compound (M&B4596) benchchem.comresearchgate.netgoogle.comresearchgate.net.
The general synthesis process involves the coupling of diazotized m-aminobenzamidine monohydrochloride with homidium chloride (3,8-diamino-5-ethyl-6-phenyl phenanthridinium chloride) benchchem.comresearchgate.netevitachem.comresearchgate.net. This reaction forms a stable diazonium salt, which then couples with the aromatic amine to produce the final product benchchem.com. The industrial production of this compound often utilizes high-performance liquid chromatography (HPLC) for the separation and purification of the various isomers formed during synthesis benchchem.comresearchgate.net.
Academic Research on Synthetic Methodologies
Academic research has extensively explored and refined the synthetic methodologies for Isometamidium Chloride and its related isomers. Studies have focused on synthesizing and purifying individual components of the commercial mixture to investigate their specific pharmacological effects researchgate.netresearchgate.netcore.ac.uk. For instance, pure Isometamidium (M&B4180A), the red isomer (M&B38897), the blue isomer (M&B4250), and the disubstituted compound (M&B4596) have been synthesized and purified by HPLC for detailed analysis of their trypanocidal and prophylactic activities researchgate.netresearchgate.netcore.ac.uk.
Researchers have successfully synthesized and purified Isometamidium with a purity exceeding 95% google.com. This purified form has demonstrated a significantly higher trypanocidal activity (3 to 4 times greater) compared to commercial formulations, particularly against the T. congolense strain google.com. The development of robust analytical methods, such as HPLC with UV detection and electrospray ionization mass spectrometry, has been crucial for controlling the quality of Isometamidium products and identifying potential impurities researchgate.net.
Table 1: Key Components of Commercial Isometamidium Formulations and Their Proportions
| Component Name | Code | This compound® Proportion (%) | Veridium® Proportion (%) |
| Isometamidium | M&B4180A | 55-65 | 70-80 |
| Red Isomer | M&B3989 | 10-20 | 8-15 |
| Blue Isomer | M&B4250 | 10-20 | 8-15 |
| Disubstituted Compound | M&B4596 | 5-10 | ~4 |
| Homidium | - | ~1 | <1 |
| Sources: google.com |
Optimization of Synthetic Processes and Green Chemistry Approaches
In recent academic research, efforts have been directed towards developing novel formulations to overcome limitations associated with conventional Isometamidium Chloride, such as local and systemic toxicity nih.govresearchgate.netnih.gov. One significant advancement involves the synthesis of Isometamidium Chloride-loaded alginate gum acacia nanoformulations (ISM SANPs) nih.govresearchgate.netnih.gov. This approach encapsulates Isometamidium within biodegradable and biocompatible polymers, which helps to avoid direct contact with cellular components and allows for the sustained release of the drug nih.govresearchgate.net. This nanoformulation strategy aims to enhance the drug's efficacy at lower doses while minimizing undesirable side effects researchgate.netnih.gov.
Metabolic Transformation Pathways
The biotransformation of Isometamidium Chloride has not been extensively investigated inchem.org. However, existing research provides some insights into its metabolic fate in vivo.
Identification of Biotransformation Products in Vivo
Limited studies suggest that Isometamidium may undergo conversion to homidium in the gut inchem.org. Following intramuscular injection in cattle, a significant portion of the circulating drug, approximately 95-99%, is found to be bound to serum proteins, with very little remaining free and unbound gla.ac.uk. The major Isometamidium-binding proteins in cattle appear to be serum albumin gla.ac.uk.
Observations from in vivo studies, where resistance to Isometamidium Chloride is noted despite no corresponding in vitro resistance, suggest that alterations in drug bioavailability or biotransformation processes may occur within the living system nih.gov.
Enzymatic Pathways Involved in Drug Metabolism (conceptual)
While specific enzymatic pathways for Isometamidium Chloride are not extensively detailed, its structural similarity to other phenanthridinium compounds, such as homidium, provides some conceptual insights. Homidium and other phenanthridinium compounds are known to undergo N-acetylation in vivo in rats and/or by metabolizing preparations inchem.org. This suggests that N-acetylation could conceptually be one of the enzymatic pathways involved in the metabolism of Isometamidium Chloride or its related phenanthridinium structures. Drug-metabolizing enzymes, including cytochromes P-450, aminopyrine-N-dimethylase, aniline-4-hydroxylase, ethoxycoumarin-O-dethylase (Phase I reactions), and UDP-glucuronyl-transferase and glutathione-S-transferase (Phase II reactions), have been studied in various animal species, including camels, sheep, goats, and rats, in the context of drug metabolism cirad.fr. However, the direct involvement of these specific enzymes in the metabolism of Isometamidium Chloride requires further investigation.
Host Parasite Drug Interactions and Immunological Research
Interaction with Host Serum Proteins
Isometamidium (B1672257) chloride binds extensively to serum proteins in treated animals, with studies in cattle indicating that approximately 95-99% of the circulating drug is protein-bound. gla.ac.uk The major binding protein identified in cattle appears to be serum albumin, with observed molecular weights of approximately 140 kD, suggesting it may be a dimer of bovine serum albumin. gla.ac.uk Other proteins with molecular weights of about 122 kD and 155 kD have also been implicated in ISM binding in cattle. gla.ac.uk In contrast, studies in mice and goats have identified a single binding protein around 300 kD. gla.ac.uk
Further research using equilibrium dialysis in calves demonstrated that the plasma protein binding (PPB) activity of ISM ranges from 86.71% to 93.03% across various drug concentrations. researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net While ISM is known to readily bind with serum albumin, some findings suggest that this binding to bovine serum albumin (BSA) might be largely unsaturable, indicating a weak and non-specific interaction. asm.orgku.ac.ke
Table 1: Isometamidium Chloride Binding to Host Serum Proteins
| Host Species | Percentage of Drug Bound to Serum Proteins | Primary Binding Protein(s) (Approx. MW) |
| Cattle | 95-99% gla.ac.uk | Serum Albumin (~140 kD, 122 kD, 155 kD) gla.ac.uk |
| Calves | 86.71-93.03% researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net | Not specified, but generally plasma proteins researchgate.net |
| Mice | Not specified | ~300 kD protein gla.ac.uk |
| Goats | Not specified | ~300 kD protein gla.ac.uk |
The extensive binding of Isometamidium chloride to host serum proteins profoundly impacts its availability and distribution within the animal's system. While high plasma protein binding typically reduces the free, pharmacologically active fraction of a drug, studies have concluded that ISM's substantial protein binding capacity does not compromise its clinical efficacy. researchgate.netresearchgate.netveterinaryworld.org
A key implication of this binding is the formation of a drug depot at the intramuscular injection site. From this depot, ISM is slowly released into the circulation, contributing significantly to its prolonged chemoprophylactic effect. fao.orgnih.gov Pharmacokinetic studies in cattle further support this, showing large apparent volumes of the central compartment (mean 0.695 L/kg) and particularly large volumes of distribution at steady-state (mean 24.5 L/kg), which are indicative of extensive tissue binding beyond the bloodstream. nih.gov The terminal elimination half-life of ISM is notably longer after intramuscular administration (mean 286 hours) compared to intravenous administration (mean 135 hours), reinforcing the concept of sustained release from tissue depots and explaining its prolonged prophylactic activity. nih.gov
Immunomodulatory Effects in Experimental Models
The interaction between Isometamidium chloride and the host immune system is complex, with the drug playing a role in mitigating the immunosuppressive effects of trypanosome infections.
Trypanosome infections are known to suppress and overwhelm the host's immune system. fao.org Chemotherapy with Isometamidium chloride (ISM) assists the host immune response by inhibiting the multiplication of trypanosomes, thereby enabling the immune system to more effectively combat the infection. fao.org
However, research findings regarding ISM's direct immunomodulatory effects vary. In studies involving Trypanosoma congolense infection in Boran cattle treated with ISM, while complete protection against challenge was observed for several months, the animals that resisted infection did not develop detectable skin reactions or produce trypanosome-specific antibodies. nih.govcgiar.org This suggests that the prophylactic effect of ISM might primarily be mediated by the drug's direct trypanocidal action, effectively limiting parasite multiplication to a level that does not sufficiently prime the host's immune response. nih.govcgiar.org
Conversely, a study on Trypanosoma vivax in dairy cows indicated that ISM treatment, alongside supportive therapies, was effective in managing the infection, and an acute response was noted, characterized by effects on serum proteins and inflammatory markers. mdpi.com Furthermore, the development of ISM resistance in Trypanosoma congolense parasites was found to be significantly accelerated in immune-suppressed mice compared to immune-competent animals. nih.govnih.gov This highlights a crucial role for a robust host immune response in preventing or delaying the acquisition of full drug resistance by the parasite. nih.govnih.gov
While Isometamidium chloride (ISM) contributes to the host's ability to overcome trypanosome infections by controlling parasite proliferation, direct evidence for its combination with specific immunomodulators in therapeutic settings is not extensively detailed in the provided literature. fao.org
Nevertheless, the observed interplay between ISM and the host immune system offers insights into potential synergistic approaches. The finding that the development of ISM resistance in Trypanosoma congolense is markedly enhanced in immune-compromised hosts, while being hindered in immune-competent animals even under prolonged drug pressure, underscores the importance of a functional host immune system in maintaining ISM's efficacy and potentially preventing the emergence of resistant parasite strains. nih.govnih.gov This suggests that strategies aimed at supporting or enhancing host immunity could complement ISM treatment, although specific immunomodulatory agents for combination therapy are not explicitly discussed.
It is important to note that caution is advised regarding combination therapies involving ISM and other trypanocidal drugs. For example, concurrent use of ISM with diminazene (B1218545) aceturate is not recommended, and a minimum interval of two weeks between treatments is suggested to avoid potential adverse effects, such as hepatic damage. fao.org This emphasizes the necessity for careful consideration of drug interactions when developing combination strategies.
Epidemiological and Field Research on Isometamidium Chloride Efficacy and Resistance
Geographic Distribution of Resistance
Resistance to Isometamidium (B1672257) chloride (ISM) is a widespread and well-documented phenomenon, particularly across the tsetse belt of Africa. Numerous cases have been reported in various African regions, representing a major obstacle in the control of AAT nih.govitg.benih.gov. Reports indicate rising resistance to the compound in several African countries frontiersin.org.
Field studies and surveys have confirmed the presence of ISM-resistant Trypanosoma species in multiple nations. For instance, resistance in Trypanosoma congolense is documented in Ethiopia, Burkina Faso, Mali, Togo, Cameroon, Uganda, and The Gambia nih.govplos.org. Nigeria and Ethiopia have been identified as having particularly high rates of general trypanocidal resistance, reaching between 30% and 35% researchgate.net. The challenge is not limited to T. congolense; treatment failures with ISM against Trypanosoma evansi infections have been recorded in Sudan, China, the Philippines, and Venezuela, indicating the global nature of this challenge plos.org.
The table below summarizes the geographic locations where resistance or treatment failure to Isometamidium chloride has been reported in specific Trypanosoma species.
| Country/Region | Trypanosoma Species | Reference |
| Ethiopia | T. congolense, T. evansi | nih.govplos.org |
| Nigeria | General Trypanocidal Resistance | researchgate.net |
| Burkina Faso | T. congolense | nih.gov |
| Mali | T. congolense | nih.gov |
| Togo | T. congolense | nih.gov |
| Cameroon | T. congolense | nih.gov |
| Uganda | T. congolense | nih.gov |
| The Gambia | T. congolense | nih.gov |
| Sudan | T. evansi | plos.org |
| China | T. evansi | plos.org |
| Philippines | T. evansi | plos.org |
| Venezuela | T. evansi | plos.org |
Factors Influencing Resistance Development in Field Settings
The development of drug resistance is a multifactorial process. Research has identified several key factors that influence the emergence and establishment of Isometamidium chloride resistance in field populations of trypanosomes.
Host Immune Status: A critical factor identified in laboratory settings is the immune status of the host animal. Experimental studies have demonstrated that the development of full ISM resistance is significantly enhanced when the host's immune response is compromised nih.govnih.govresearchgate.net. In studies using murine models, trypanosomes in immune-suppressed mice acquired high-level resistance within five months of continuous drug pressure. In contrast, parasites in immune-competent animals did not acquire resistance even after more than two years under similar ISM pressure nih.govitg.beresearchgate.net. This suggests that a robust host immune system plays a crucial role in clearing drug-affected parasites and preventing the selection of resistant mutants.
Drug Pressure: Continuous and often improper use of trypanocides creates sustained drug pressure, which is a primary driver for the selection of resistant parasites. This includes underdosing, infrequent treatment intervals, and the use of the drug solely for prophylaxis without strategic rotation or combination with other control methods. The experimental induction of resistance is achieved by applying gradually increasing concentrations of ISM, mimicking the effect of sustained field-level drug pressure nih.govitg.be.
Genetic Factors of the Parasite: The genetic makeup of the parasite is fundamental to its ability to develop resistance. Research has shown that resistance is linked to a decreased accumulation of ISM within the parasite nih.govcgiar.org. This is often due to genetic modifications affecting drug transport mechanisms. Genomic analyses have identified shifts in allele frequencies in genes that code for various transporters and transmembrane proteins in resistant strains compared to sensitive ones nih.govitg.benih.gov. For example, an insertion in a gene for an ATP-binding cassette (ABC) transporter has been associated with ISM resistance in some T. congolense strains nih.gov.
Monitoring and Surveillance Methodologies for Drug Resistance
Effective monitoring and surveillance are essential for detecting the emergence of Isometamidium chloride resistance, understanding its prevalence, and informing control strategies. A variety of methodologies, ranging from in vivo tests to advanced molecular assays, are employed.
In Vivo Assessment: The gold standard for confirming drug resistance often involves in vivo tests in livestock or laboratory animals, typically mice researchgate.net. In a standard mouse test, animals are infected with a specific trypanosome isolate and subsequently treated with a reference dose of ISM. The strain is classified as resistant if the treatment fails to clear the infection and parasites reappear in the blood (relapse) nih.govitg.be.
In Vitro and Ex Vivo Assays: These methods provide a faster and more controlled way to assess drug sensitivity. Isometamidium chloride is naturally fluorescent, a property that is exploited in several assays nih.govcgiar.org.
Flow Cytometry and Fluorescence Microscopy: These techniques can measure the amount of ISM accumulated within individual trypanosomes. Studies have consistently shown that resistant parasites accumulate significantly less of the drug than sensitive ones nih.govcgiar.org.
Fluorescence Spectrophotometry: This method demonstrates an inverse correlation between the intensity of cell-associated fluorescence and the level of in vivo resistance of trypanosome clones cgiar.org. These fluorescence-based observations can be valuable for the in vitro detection and estimation of resistance levels in field samples cgiar.org.
Molecular and Genomic Techniques: The advancement of molecular biology has provided powerful tools for resistance surveillance.
Whole Genome Sequencing (WGS): WGS allows for a comprehensive comparison between the genomes of resistant and sensitive parasite strains itg.be. This can identify specific genetic signatures, such as Single Nucleotide Polymorphisms (SNPs) or allele frequency shifts, associated with resistance nih.govnih.gov. Identifying these markers is a crucial step toward developing rapid molecular diagnostic tests for resistance.
The table below outlines the primary methodologies used for monitoring ISM resistance.
| Methodology | Principle | Application | Reference |
| In Vivo Testing (Mouse Model) | Infection followed by drug treatment; monitoring for relapse. | Confirmatory diagnosis of resistance phenotype. | nih.govitg.be |
| Flow Cytometry | Measures fluorescence of ISM accumulated in individual cells. | Quantifies drug uptake; differentiates resistant/sensitive populations. | nih.govcgiar.org |
| Fluorescence Microscopy | Visualizes ISM accumulation within the parasite. | Qualitative assessment of drug uptake. | cgiar.org |
| Whole Genome Sequencing (WGS) | Compares entire genomes of resistant and sensitive strains. | Identification of genetic markers and mechanisms of resistance. | itg.benih.gov |
Integrated Control Strategies Incorporating Chemotherapy Research
Given the challenges of drug resistance and the absence of effective vaccines for AAT, integrated control strategies are paramount nih.gov. These strategies combine various approaches to reduce disease transmission and manage resistance.
Vector Control: Reducing the population of the tsetse fly vector is a cornerstone of integrated control. Methods include the use of insecticide-treated targets, insecticide-treated livestock, and area-wide management involving the sterile insect technique who.int. Combining vector control with chemotherapy reduces the transmission of trypanosomes, including resistant strains, thereby lowering the selection pressure for resistance who.int.
Strategic Chemotherapy: Research into resistance mechanisms informs more strategic drug use. This includes:
Sanative Pairs: Using drugs with different modes of action in combination or rotation can help mitigate resistance. For instance, the sequential use of diminazene (B1218545) and isometamidium has been suggested as a strategy to reduce the likelihood of resistance emerging frontiersin.org.
One Health Approach: A coordinated "One Health" approach, which integrates surveillance and control efforts across human and animal health sectors, is crucial who.intwho.int. Since livestock can be reservoirs for human infective trypanosomes, controlling the disease in animals is vital for achieving elimination targets for Human African Trypanosomiasis (HAT) nih.gov.
Surveillance-Informed Treatment: Regular monitoring of drug efficacy in different regions is essential. Data from surveillance programs can guide local policy on which trypanocidal drugs are most effective and should be recommended for use, preventing the continued application of ineffective drugs that would only exacerbate resistance problems.
New Drug Discovery: Ongoing chemotherapy research focuses on identifying novel drug targets within the parasite and developing new compounds nih.govhealthdisgroup.us. This is a long-term strategy to ensure that new therapeutic options are available once resistance to existing drugs like Isometamidium chloride becomes too widespread.
By integrating these multifaceted approaches, it is possible to enhance the control of trypanosomiasis, preserve the efficacy of existing drugs like Isometamidium chloride for as long as possible, and work towards the sustainable management of the disease.
Future Directions and Emerging Research Avenues
Development of Next-Generation Trypanocides
The current arsenal (B13267) of trypanocidal drugs, many of which have been in use for over five decades, faces challenges such as narrow therapeutic windows and widespread field resistance. This highlights an urgent need for the development of novel compounds with improved efficacy, safety, and resistance profiles wikipedia.orgguidetopharmacology.org. Research efforts are actively pursuing the identification and optimization of new chemical entities that can effectively combat Trypanosoma infections.
One promising class of compounds under investigation includes benzoxaboroles, such as SCYX-7158 (Acoziborole). SCYX-7158 has shown promise as an orally active antiprotozoal agent for Human African Trypanosomiasis (HAT) and has progressed through clinical development, demonstrating high efficacy in trials nih.govwikidata.orgmims.comauctoresonline.org. Beyond synthetic compounds, natural products derived from medicinal plants are also being explored for their antitrypanosomal properties, offering a diverse chemical space for potential drug leads wikipedia.orgresearchgate.net. The development pipeline for new antitrypanosomal drugs aims to overcome the biological peculiarities of these parasites and their neglected disease status, which have historically hindered drug discovery efforts mims.com.
Gene Editing and CRISPR-based Approaches in Resistance Studies (conceptual)
The advent of gene editing technologies, particularly CRISPR-Cas9, has revolutionized the study of trypanosomatid biology and holds immense potential for understanding and combating drug resistance. This technology enables precise manipulation of the parasite's genome, facilitating the investigation of drug resistance mechanisms and the identification of novel drug targets.
CRISPR-Cas9 allows for highly efficient targeted DNA cleavage, gene disruption, and even precision base editing within Trypanosoma species. By disrupting specific genes, researchers can induce drug resistance phenotypes, providing invaluable insights into the molecular pathways underlying resistance. For instance, the disruption of aquaglyceroporin (AQP2) or amino acid transporter genes using CRISPR-Cas9 has been shown to confer resistance to clinical drugs like pentamidine (B1679287) or eflornithine, serving as robust models for studying resistance mechanisms. This capability is crucial for identifying and validating candidate resistance mutations, which can then inform the design of new drugs less susceptible to existing resistance mechanisms. Furthermore, high-throughput genome editing toolkits are being developed to enable rapid tagging and knockout of genes across diverse kinetoplastid species, accelerating functional genomic studies.
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Resistance Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in the field of trypanosomiasis drug discovery and resistance prediction. These computational approaches can analyze vast and complex datasets, including genomic, proteomic, and metabolic information, to identify critical enzymes and pathways within the parasites that could serve as therapeutic targets.
AI and ML models can significantly accelerate the drug discovery process by aiding in data mining, predicting drug-target interactions, and modeling metabolic pathways. For example, machine learning models have been successfully developed to virtually screen large libraries of compounds and predict their activity against various Trypanosoma species, including Trypanosoma cruzi, Trypanosoma brucei brucei, and Trypanosoma brucei rhodesiense guidetopharmacology.org. These models have already led to the discovery of new experimental hits with promising activity and high selectivity guidetopharmacology.org. Quantitative Structure-Activity Relationship (QSAR) models, when integrated with machine learning, can be used to repurpose existing FDA-approved drugs for trypanosomiasis treatment. Future research in this area aims to refine these models with larger and more diverse datasets, incorporating additional biological and pharmacological information to enhance their predictive accuracy and facilitate the discovery of novel drug candidates.
Repurposing of Existing Compounds for Trypanosomiasis Treatment
Drug repurposing, also known as drug repositioning, is a highly attractive strategy for developing new treatments for neglected tropical diseases like trypanosomiasis. This approach involves identifying new therapeutic uses for existing drugs that already have established safety profiles and known pharmacokinetics, thereby significantly reducing the time and cost associated with bringing new treatments to market.
Several existing compounds have shown potential for repurposing against Trypanosoma parasites:
Posaconazole , an antifungal agent, has been predicted as a top candidate for multitarget activity against both Trypanosoma cruzi and Trypanosoma brucei through machine learning models.
Pentamidine , a drug already approved for sleeping sickness, has also been identified by these models as a highly active candidate.
Other classes of drugs, including certain antineoplastics (e.g., vincristine, paclitaxel) and other antifungals (e.g., clotrimazole), have demonstrated potential antitrypanosomal activity.
Fexinidazole , initially developed for African Sleeping Sickness, has also shown activity against Chagas disease and leishmaniasis, highlighting its broader antiparasitic potential mims.com.
Even antimalarial drugs like chloroquine have been found to potentiate the activity of existing trypanocidal drugs such as benznidazole (B1666585) against Trypanosoma cruzi.
Historically, drugs like suramin (B1662206) , initially introduced for African trypanosomiasis, were later repurposed for other parasitic diseases like onchocerciasis.
The rationale behind repurposing often stems from shared biological pathways or targets between different pathogens or diseases. For instance, antifungals can be repurposed against Trypanosoma and Leishmania due to the presence of ergosterol, a common sterol component in their cell membranes, which is also found in fungi. This strategy offers a faster and more cost-effective pathway to new therapeutic options for trypanosomiasis.
Q & A
Q. What are the key considerations for conducting a systematic literature review on Samorin's pharmacological properties?
- Methodological Answer : Begin by defining inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals, in vitro/in vivo models) and use databases like PubMed, Scopus, and Web of Science. Employ keyword combinations such as "this compound AND pharmacokinetics" or "this compound AND mechanism of action" . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. Critically appraise studies for bias (e.g., sample size, experimental controls) and synthesize findings thematically .
Q. How should researchers design initial in vitro experiments to assess this compound's cytotoxicity?
- Methodological Answer : Use standardized cell lines (e.g., HepG2 for liver toxicity) and include positive/negative controls. Optimize dose ranges via pilot studies (e.g., 0.1–100 µM) and measure viability using assays like MTT or resazurin. Account for variables such as incubation time, solvent effects (e.g., DMSO concentration), and batch-to-batch variability in compound purity .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for curve fitting and include metrics like R² and confidence intervals. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported biological activity across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell type specificity, assay conditions). Replicate conflicting experiments under standardized protocols, ensuring identical buffers, temperature, and instrumentation. Cross-validate findings using orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) .
Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?
- Methodological Answer : Conduct stability assays under varying pH, temperature, and light exposure. Use HPLC or LC-MS to quantify degradation products. Incorporate stabilizing agents (e.g., antioxidants like ascorbic acid) or lyophilization for storage. Validate stability protocols via accelerated aging tests .
Q. How should researchers address low reproducibility in this compound's in vivo efficacy models?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and environmental conditions (diet, circadian rhythm). Use blinding during data collection and analysis. Report detailed methodologies, including anesthesia protocols and compound administration routes (e.g., intraperitoneal vs. oral gavage) .
Q. What advanced techniques validate this compound's target engagement in complex biological systems?
- Methodological Answer : Employ techniques like thermal shift assays (TSA) to confirm binding to putative targets. Use CRISPR/Cas9 knockout models to assess phenotype rescue. Combine SPR (surface plasmon resonance) for affinity measurements with cellular thermal proteome profiling (CPP) for in situ validation .
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
- Methodological Answer : Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) on treated vs. control samples. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network analysis (Cytoscape) to identify hub genes/proteins. Validate hypotheses via siRNA knockdown or overexpression .
Data Management & Reporting
Q. What are best practices for documenting experimental protocols in this compound research?
Q. How should researchers address ethical considerations in this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and include ethical statements in manuscripts. Minimize animal numbers via power analysis and use humane endpoints .
Tables: Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
